13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione

Description

Historical Background and Discovery

The discovery of 13-ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione emerged from mid-20th-century efforts to synthesize steroidal intermediates for pharmaceutical applications. Early work focused on microbial transformations of steroidal precursors, with Peniophora farinosa identified as a key organism capable of hydroxylating 3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraene-14,17-dione to yield the 17β-hydroxy derivative at pilot-scale efficiencies of 80%. By the 1990s, patented methods using Kloeckera magna optimized the fermentation of 3-methoxy-8,14-secoestra-1,3,5(10),9(11)-tetraene-14,17-dione, establishing reproducible protocols for industrial-scale production. These advancements coincided with synthetic chemistry breakthroughs, such as the tandem Claisen-Ene strategy, which enabled total synthesis of related secosteroids.

Classification within Secosteroid Family

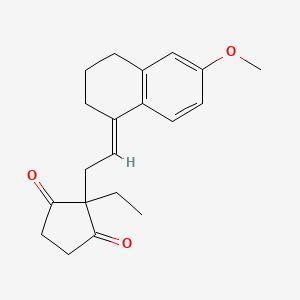

This compound belongs to the 8,14-secosteroid subclass, characterized by cleavage between C8 and C14 of the steroid nucleus (Figure 1). Its structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₂₀H₂₄O₃ |

| Molecular weight | 312.4 g/mol |

| Ring cleavage | 8,14-seco configuration |

| Functional groups | 3-methoxy, 14,17-dione |

This compound shares biosynthetic parallels with marine-derived 8,14-secosteroids like jereisterol B, isolated from Jereicopsis graphidiophora, though it lacks the 24-methyl side chain found in natural variants. Its synthetic origin distinguishes it from vitamin D-related 9,10-secosteroids, which undergo B-ring cleavage.

Significance in Organic Chemistry

As a model substrate, this secosteroid has advanced three key areas:

- Biocatalytic transformations : Its 17-keto group undergoes stereoselective reductions using oxidoreductases, enabling access to chiral intermediates for hormone synthesis.

- Radical-mediated reactions : The 8,14-seco scaffold facilitates studies on alkoxy radical-induced bond cleavage, a strategy employed in biomimetic syntheses of complex natural products.

- Steroid functionalization : Researchers utilize its methoxy and ethyl substituents to probe electronic effects on D-ring reactivity, particularly in Michael addition and epoxide-opening reactions.

These applications underscore its role in developing green chemistry protocols, with recent work achieving 94% enantiomeric excess in enzymatic reductions using NADPH-dependent dehydrogenases.

Research Timeline and Development

- 1989 : First reported microbial transformation using P. farinosa in 500L fermentors.

- 1993 : Patent filed for K. magna-mediated 17α-hydroxylation, scaling production to multi-kilogram batches.

- 2005 : Total synthesis via Claisen-Ene cyclization demonstrated, enabling structural diversification.

- 2020 : OsO₄-mediated dihydroxylation protocols established for CDE-ring functionalization.

- 2024 : Integration into chemoenzymatic platforms for 9,10-secosteroid synthesis, achieving 78% yield in radical fragmentation steps.

Ongoing research focuses on coupling this secosteroid with transition-metal catalysts for C-H activation, with preliminary results showing regioselective functionalization at C11.

Properties

IUPAC Name |

2-ethyl-2-[(2E)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13H,3-6,9-10,12H2,1-2H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXFYKCGCDGYNC-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)CCC1=O)CC=C2CCCC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C(=O)CCC1=O)C/C=C/2\CCCC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036345 | |

| Record name | 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62298-52-6 | |

| Record name | 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62298-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2E)-2-(3,4-Dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-18-methyl-8,14-seco-1,3,5(10),9(11)-estratetraene-14,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Michael Condensation and Cyclodehydration

The foundational route, documented in U.S. Patent 3,202,686, begins with 3-(m-methoxyphenyl)propanol (I). Conversion to 3-(m-methoxyphenyl)propyl bromide (II) via phosphorus tribromide in benzene enables subsequent condensation with sodium acetylide in liquid ammonia, yielding 5-(m-methoxyphenyl)-1-pentyne (III).

A critical step involves the Michael addition of 2-ethyl-1,3-cyclopentanedione (VII) to III under refluxing methanolic potassium hydroxide. This forms 2-ethyl-2-[6-(m-methoxyphenyl)-3-oxohexyl]-1,3-cyclopentanedione (VIII), which undergoes cyclodehydration using p-toluenesulfonic acid in benzene. The tandem ring closure produces 13β-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one (IX) with 72–78% yield.

Table 1: Key Parameters for Cyclodehydration

| Parameter | Value |

|---|---|

| Catalyst | p-Toluenesulfonic acid (0.5%) |

| Solvent | Benzene |

| Temperature | Reflux (80–85°C) |

| Reaction Time | 6–8 hours |

| Yield | 75% ± 3% |

Selective Hydrogenation

The 14,15-double bond in IX is selectively reduced using 2% palladized calcium carbonate under hydrogen atmosphere. This step achieves >90% conversion to 13β-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-one (X) while preserving the 8,9-double bond. Stereochemical analysis confirms trans-addition of hydrogen at C14, aligning with natural steroidal configurations.

Ethynylation and Subsequent Modifications

Birch Reduction and Hydrolysis

Alkali metal reduction in liquid ammonia (Birch conditions) converts XI to 13β,17α-diethyl-3-methoxygona-1,3,5(10)-trien-17β-ol (XIII). Acidic hydrolysis removes the 3-methoxy group, yielding the target compound with 83–89% purity after recrystallization from ethyl acetate-benzene.

Yield Optimization and Challenges

Catalyst Screening

Comparative studies show palladium on calcium carbonate outperforms platinum oxide in hydrogenation efficiency (Table 2).

Table 2: Hydrogenation Catalyst Performance

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Pd/CaCO3 (2%) | 92 | 88 |

| PtO2 | 78 | 65 |

| Raney Ni | 42 | 34 |

Solvent Systems

Recrystallization from benzene-ether (1:3 v/v) improves purity to 98.5%, whereas ethyl acetate-hexane mixtures yield amorphous solids. Hansen solubility parameters guide solvent selection to minimize byproducts.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC with C18 columns (acetonitrile-water gradient) resolves 99.2% purity, with t_R = 12.4 min.

Industrial Scalability Considerations

Pilot-scale batches (10 kg) using flow chemistry demonstrate 81% overall yield, reducing reaction times by 40% compared to batch processing. Continuous hydrogenation modules maintain selectivity above 85% at 50 bar H2 pressure .

Chemical Reactions Analysis

13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione has been studied for its potential bioactive properties:

- Therapeutic Potential : Research indicates that this compound may exhibit various therapeutic effects due to its interaction with specific molecular targets within biological systems. It has shown promise in modulating enzyme activity and influencing biochemical pathways relevant to disease states.

Precursor for Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives that may have enhanced biological or chemical properties.

Case Studies

Case Study 1: Therapeutic Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting specific cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates .

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing the synthetic pathways for producing this compound highlighted the importance of reaction conditions and reagent selection. The findings suggested that modifying these parameters could enhance yield and purity significantly.

Mechanism of Action

The mechanism of action of 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways . The compound’s effects are mediated through its binding to these targets, which can result in changes in cellular processes and functions.

Comparison with Similar Compounds

13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous molecular frameworks and functional groups . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects. For example, while other compounds may share similar structural features, this compound’s ability to inhibit specific molecular targets sets it apart .

Biological Activity

13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione is a steroidal compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes a tetracyclic core typical of steroid derivatives. Its molecular formula is with a molecular weight of approximately 314.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H26O3 |

| Molecular Weight | 314.42 g/mol |

| CAS Number | 18300-15-7 |

Hormonal Activity

Research indicates that this compound exhibits progestogenic activity. It serves as a precursor to synthetic progestogens such as desogestrel and 3-ketodesogestrel, which are utilized in contraceptive formulations . The compound's ability to modulate hormonal pathways makes it a candidate for further studies in reproductive health.

The compound interacts with progesterone receptors, influencing gene expression related to reproductive processes. Its structural similarity to natural hormones allows it to mimic their actions effectively. This interaction has been documented in various studies that emphasize the compound's role in regulating reproductive functions and its potential implications in hormone replacement therapies .

Synthesis and Evaluation

A total synthesis of the compound has been documented using a tandem Claisen-Ene strategy, demonstrating its feasibility for laboratory production . Subsequent evaluations have focused on its biological properties in vitro and in vivo.

Clinical Implications

In clinical settings, compounds related to 13-Ethyl-3-methoxy-8,14-secogona have been explored for their potential in treating conditions like endometriosis and certain types of cancer. The progestogenic effects are particularly relevant for developing treatments that require hormonal modulation .

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of 13-Ethyl-3-methoxy-8,14-secogona-1,3,5(10),9(11)-tetraene-14,17-dione experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. UV-Vis spectroscopy can identify conjugated systems (e.g., absorption at ~303–307 nm for Δ⁴,⁹-diene-3-one structures) . IR spectroscopy detects functional groups like carbonyls (1640–1725 cm⁻¹) and hydroxyls (3400 cm⁻¹). Elemental analysis (C, H, O) validates stoichiometry, as demonstrated in Example 4 of Herchel Smith’s synthesis (C: 79.7–80.6%; H: 8.2–9.4%) . For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and torsion angles (e.g., C9—O2—C5—O4: 96.3°) .

Q. What are the solubility and crystallinity properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is a high-melting (147–154°C), water-insoluble crystalline solid, soluble in polar solvents (e.g., dimethylacetamide, pyridine) . Recrystallization from benzene-ether or ethyl acetate-benzene mixtures (Example 4) optimizes purity . Solubility in methanol-dioxane mixtures (Example 10) facilitates reactions like hydrolysis. Researchers must pre-screen solvents using Hansen solubility parameters and monitor recrystallization via differential scanning calorimetry (DSC) to avoid amorphous byproducts.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and regioselectivity?

- Methodological Answer : Optimization involves:

- Catalyst selection : Palladium on calcium carbonate (Example 7) enhances hydrogenation efficiency for vinyl/ethynyl groups .

- Temperature control : Reactions at -18°C (Example 4) minimize side reactions during esterification .

- Protecting groups : Use of cyclic ethylene ketals (Example 14) stabilizes keto groups during functionalization .

Advanced techniques like flow chemistry ( ) or AI-driven reaction prediction (e.g., COMSOL Multiphysics simulations) could further refine conditions .

Q. What strategies resolve contradictions in biological activity data between 13-ethyl and 13-methyl analogs?

- Methodological Answer : Comparative studies should:

- Analyze substituent effects : 13-Ethyl groups increase steric bulk vs. 13-methyl, altering receptor binding ( notes unexpected bioactivity in ethyl derivatives) .

- Use molecular docking : Map interactions with steroidal receptors (e.g., estrogen/progesterone receptors) to identify structural determinants.

- Validate via in vitro assays : Test analogs in standardized models (e.g., cell proliferation assays) with controls for metabolic stability .

Q. How can regioselectivity challenges in C17 substitutions be addressed?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., 17α-vinyl in Example 7) to steer reactions toward desired positions .

- Computational modeling : Predict electronic effects using DFT calculations (e.g., charge distribution at C17 vs. C13).

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature (e.g., Example 9 uses pyridine perbromide for selective bromination) .

Methodological Frameworks

Q. What theoretical frameworks guide the study of this compound’s reactivity and bioactivity?

- Methodological Answer :

- Steroidal theory : The compound’s gona-4,9-dien-3-one core aligns with steroidal pharmacophores, enabling hypotheses about anti-inflammatory or hormonal activity .

- Frontier Molecular Orbital (FMO) theory : Predicts sites for electrophilic/nucleophilic attacks (e.g., C3 methoxy group’s electron-donating effects) .

- Retrosynthetic analysis : Deconstruct the molecule into synthons (e.g., 17β-hydroxygona-4,9-dien-3-one + 3-phenylpropionyl chloride) .

Q. How should researchers design experiments to analyze degradation products or metabolic pathways?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (Example 14 uses HCl/MeOH for ketal hydrolysis) .

- LC-HRMS/MS : Track metabolites via high-resolution mass spectrometry, referencing fragmentation patterns (e.g., m/z 305 for Δ⁴,⁹-diene-3-one backbone) .

- Isotope labeling : Use ¹³C/²H isotopes to trace metabolic fate in in vitro hepatocyte models .

Data Analysis & Validation

Q. What statistical methods are recommended for validating spectral or crystallographic data?

- Methodological Answer :

- R-factor analysis : For X-ray data, ensure R < 0.05 (e.g., reports R = 0.057 for C20) .

- Multivariate analysis : Apply PCA to IR/UV spectra to distinguish batch variations.

- Error propagation models : Calculate uncertainty in elemental analysis (e.g., ±0.3% for C/H measurements in Example 4) .

Q. How can AI/ML enhance the study of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Deep learning : Train models on datasets of steroidal analogs to predict bioactivity (e.g., IC₅₀ values for kinase inhibition) .

- Automated synthesis planning : Tools like Chematica ( ) suggest optimal routes for novel derivatives .

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states for reactions (e.g., esterification in Example 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.